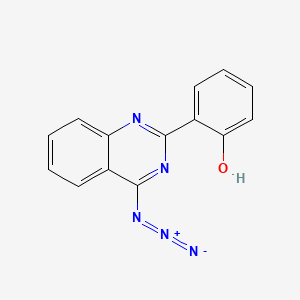
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and quinazoline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide on a suitable halogenated quinazoline derivative.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one moiety through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrene intermediates.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitrene intermediates and their subsequent rearrangement products.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Azidoquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to form reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, leading to modifications in biological pathways or the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Azidoquinazoline: Lacks the cyclohexa-2,4-dien-1-one moiety.
6-(4-Aminquinazolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: Contains an amino group instead of an azido group.
Properties
CAS No. |
63399-60-0 |
|---|---|
Molecular Formula |
C14H9N5O |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(4-azidoquinazolin-2-yl)phenol |
InChI |
InChI=1S/C14H9N5O/c15-19-18-14-9-5-1-3-7-11(9)16-13(17-14)10-6-2-4-8-12(10)20/h1-8,20H |
InChI Key |
DCCUNIIQJYAEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
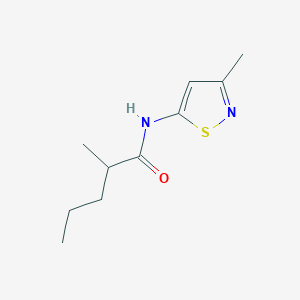

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
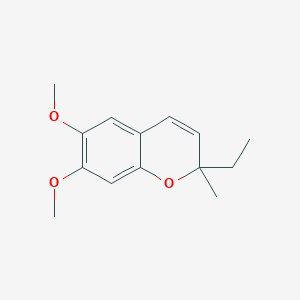
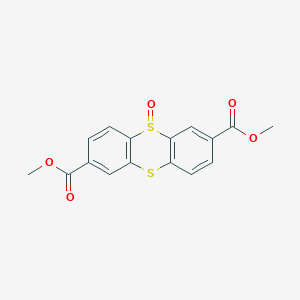
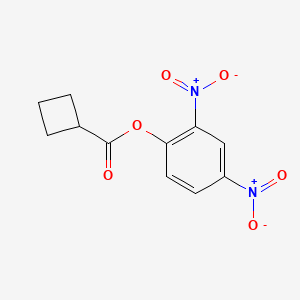

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
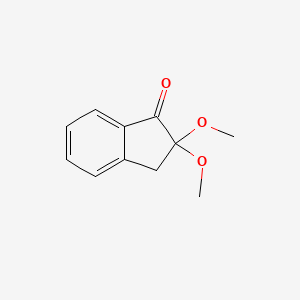
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


